molecular formula C15H16N6O2S B2473225 3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034558-33-1

3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No. B2473225
CAS RN: 2034558-33-1
M. Wt: 344.39
InChI Key: UEHQCRFPZLRAMC-UHFFFAOYSA-N
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Description

3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C15H16N6O2S and its molecular weight is 344.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure Investigations

The synthesis and molecular structure investigations of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties have been explored in recent studies. One study presented the synthesis of two new s-triazine compounds, with molecular structure investigations conducted through X-ray crystallography, Hirshfeld, and DFT calculations. These studies highlight the intermolecular interactions and electronic properties, providing insights into the structural aspects of these compounds. Such research underscores the importance of understanding the molecular packing and electronic properties of s-triazine derivatives for further applications in materials science and pharmaceuticals (Shawish et al., 2021).

Biological Activities

Another area of research focuses on the biological activities of s-triazine derivatives. A study on novel pyrazolyl-s-triazine derivatives explored their molecular structure and antimicrobial activity. These compounds were synthesized and characterized, with their antimicrobial and antifungal activities tested against several microorganisms. This research illustrates the potential of s-triazine derivatives as antimicrobial agents, contributing to the search for new therapeutic options (Sharma et al., 2017).

Anticholinesterase and Antioxidant Activities

Moreover, piperazine-based bis(thieno[2,3-b]pyridines) and bis(pyrazolo[3,4-b]pyridines) linked to benzofuran units have been synthesized and screened as potential acetylcholinesterase inhibitors. These compounds exhibited significant inhibition percentages, indicating their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's (Ahmed et al., 2022).

properties

IUPAC Name

3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S/c22-13(10-20-6-1-5-16-20)19-7-2-11(3-8-19)21-15(23)14-12(17-18-21)4-9-24-14/h1,4-6,9,11H,2-3,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHQCRFPZLRAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.